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Compound of Interest

Compound Name: 2-(2-Iodophenyl)propan-2-ol

Cat. No.: B1313319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-
Iodophenyl)propan-2-ol, a key intermediate in various synthetic applications. The document

details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

along with the experimental protocols for data acquisition.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(2-Iodophenyl)propan-2-ol.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.98 d 1H Ar-H

7.64 t 1H Ar-H

7.34 d 1H Ar-H

6.92 t 1H Ar-H

2.62 s 1H -OH

1.78 s 6H 2 x -CH₃
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Note: Data is interpreted from a spectrum of the crude material and may not represent the pure

compound with complete accuracy.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~148 Ar-C-I

~139 Ar-C

~129 Ar-CH

~128 Ar-CH

~127 Ar-CH

~95 Ar-C-C(CH₃)₂OH

~75 -C(OH)

~32 -CH₃

Note: This data is predicted based on the analysis of similar compounds and requires

experimental verification.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretch (alcohol)

~3000-2850 C-H stretch (aliphatic)

~1600-1450 C=C stretch (aromatic)

~1150 C-O stretch (tertiary alcohol)

~750 C-I stretch

Note: This data is predicted based on characteristic infrared absorption frequencies and

requires experimental verification.
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Table 4: Mass Spectrometry Data

m/z Interpretation

262.09 [M]⁺ (Molecular Ion)

247 [M - CH₃]⁺

244 [M - H₂O]⁺

135 [M - I]⁺

117 [C₉H₉]⁺

Note: This data is predicted based on the molecular weight and expected fragmentation

patterns and requires experimental verification.

Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of 2-(2-
Iodophenyl)propan-2-ol are provided below.

Synthesis of 2-(2-Iodophenyl)propan-2-ol via Grignard
Reaction
A common method for the synthesis of 2-(2-Iodophenyl)propan-2-ol is through a Grignard

reaction.[2]

Materials:

1-Iodo-2-bromobenzene

Magnesium turnings

Dry diethyl ether

Acetone

Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate

Procedure:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and

a nitrogen inlet, magnesium turnings are placed.

A solution of 1-iodo-2-bromobenzene in dry diethyl ether is added dropwise to the

magnesium turnings. The reaction is initiated with gentle heating if necessary.

After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an

ice bath.

A solution of acetone in dry diethyl ether is added dropwise to the Grignard reagent with

vigorous stirring.

The reaction mixture is then stirred at room temperature for several hours.

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride

solution.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield the crude product.

The crude 2-(2-Iodophenyl)propan-2-ol can be purified by column chromatography on silica

gel.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A sample of 2-(2-Iodophenyl)propan-2-ol is dissolved in deuterated

chloroform (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.
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¹H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

¹³C NMR: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence.

Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃.

Infrared (IR) Spectroscopy:

Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride

or potassium bromide plates. Alternatively, a solution of the sample in a suitable solvent

(e.g., chloroform) can be used.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

injection or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) is a common method for this type of molecule.

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions

as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-(2-Iodophenyl)propan-2-ol.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-(2-
Iodophenyl)propan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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